

In-Depth Technical Guide: BAY-6035 R-Isomer

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Compound of Interest

Compound Name: BAY-6035-R-isomer

Cat. No.: B605945

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of the BAY-6035 R-isomer, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).

Core Concepts: Structure and Physicochemical Properties

The BAY-6035 R-isomer, also commonly referred to as BAY-6035, is a benzodiazepine-based small molecule. Its chemical formula is $C_{22}H_{28}N_4O_3$, with a molecular weight of 396.48 g/mol .

Chemical Name: (2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide.

CAS Number: 2247890-13-5

The three-dimensional structure of BAY-6035 in complex with SMYD3 has been determined by X-ray crystallography and is available in the Protein Data Bank under the accession code 7O2C.[1] This structural data reveals that BAY-6035 binds to the substrate-binding site of SMYD3, occupying the hydrophobic lysine-binding pocket.[2][3] This binding is characterized by a unique hydrogen bonding pattern.[2][3]

Function and Mechanism of Action

BAY-6035 is a highly potent and selective inhibitor of the protein lysine methyltransferase SMYD3.[2][3][4][5] SMYD3 is an epigenetic regulator that has been implicated in various cancers through the methylation of both histone and non-histone protein substrates.[2][3]

The mechanism of action of BAY-6035 is substrate-competitive inhibition.[3][4] By occupying the lysine-binding channel of SMYD3, it directly prevents the binding of protein substrates, thereby inhibiting their methylation.[2][3] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[2] BAY-6035 has been shown to effectively inhibit the SMYD3-mediated methylation of MAP3K2 in cellular contexts.[2][4]

Quantitative Data

The potency, binding affinity, and thermodynamic parameters of BAY-6035 have been characterized through various biochemical and biophysical assays.

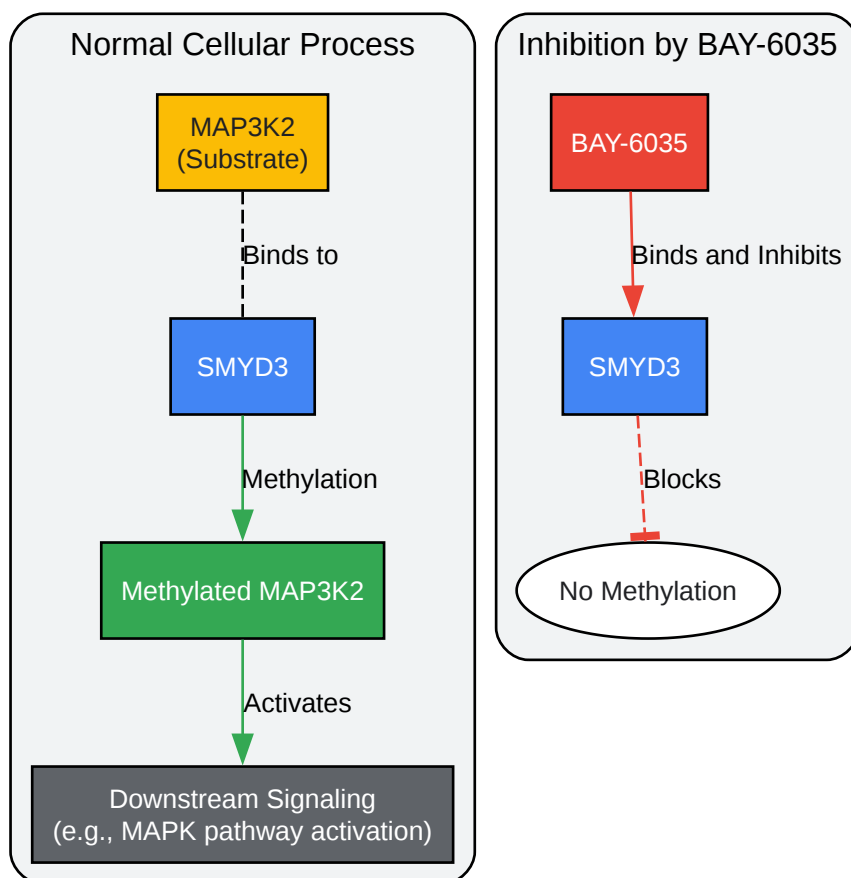
Parameter	Value	Assay	Source
IC ₅₀	88 ± 16 nM	Scintillation Proximity Assay (in vitro, MEKK2 peptide)	[6]
IC ₅₀	~70 nM	Cellular Mechanistic Assay (MAP3K2 methylation in HeLa cells)	[6]
K _d	100 nM	Isothermal Titration Calorimetry (ITC)	[6]
K _d	97 nM	Surface Plasmon Resonance (SPR)	[7]
ΔH	-3.6 kcal/mol	Isothermal Titration Calorimetry (ITC)	[6]
ΔS	19.8 cal/mol·K	Isothermal Titration Calorimetry (ITC)	[6]

Selectivity: BAY-6035 exhibits high selectivity for SMYD3. It has been tested against a panel of 34 other protein methyltransferases, including several with SET domains, and three DNA methyltransferases, showing no significant activity.[7] Furthermore, it displayed no notable inhibitory activity when screened against a set of over 30 different kinases.[7]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway involving SMYD3 and the mechanism of inhibition by BAY-6035.

SMYD3 Signaling Pathway and Inhibition by BAY-6035



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Caption: SMYD3 methylates MAP3K2, leading to downstream signaling. BAY-6035 competitively inhibits SMYD3.

Experimental Protocols

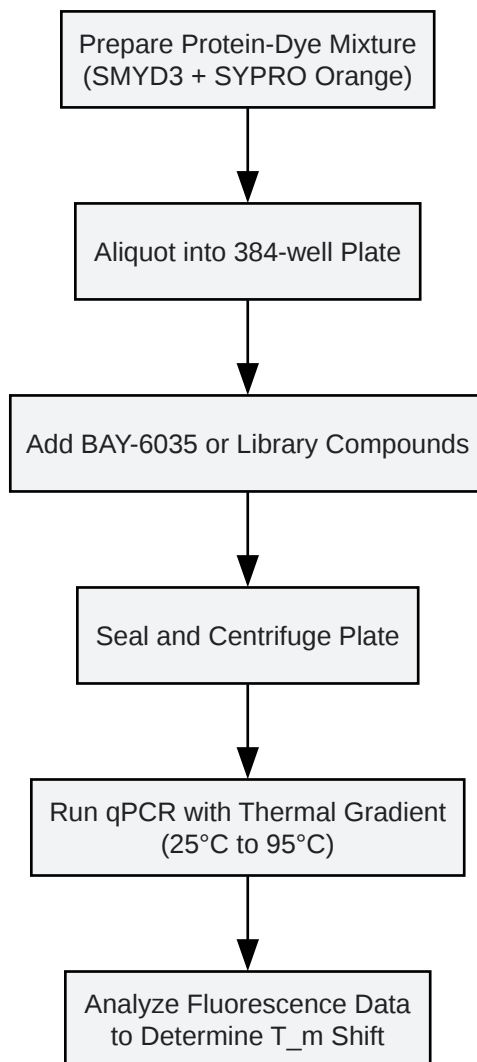
Detailed methodologies for key experiments are provided below.

Thermal Shift Assay (TSA) for High-Throughput Screening

This assay identifies compounds that bind to and stabilize the target protein, resulting in an increased melting temperature (T_m).

Experimental Workflow:

Thermal Shift Assay (TSA) Workflow



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Caption: Workflow for performing a Thermal Shift Assay to screen for SMYD3 inhibitors.

Methodology:

- Preparation: A solution of SMYD3 protein is prepared in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).

- **Dye Addition:** A fluorescent dye, such as SYPRO Orange, is added to the protein solution. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
- **Compound Dispensing:** The protein-dye mixture is dispensed into the wells of a 384-well PCR plate. Test compounds (like BAY-6035) are added to the wells at a defined concentration (e.g., 120 μ M for initial screening).
- **Thermal Denaturation:** The plate is heated in a real-time PCR instrument from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a continuous ramp rate.
- **Data Acquisition:** Fluorescence is monitored continuously during the temperature ramp.
- **Analysis:** The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in melting temperature (ΔT_m) in the presence of a compound compared to a DMSO control indicates binding and stabilization.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

- **Sample Preparation:** Prepare a solution of SMYD3 in a buffer such as 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20. Prepare a solution of BAY-6035 in the same buffer, with a small percentage of DMSO (e.g., 2.5%) to ensure solubility.
- **Instrument Setup:** The SMYD3 solution is loaded into the sample cell of the calorimeter, and the BAY-6035 solution is loaded into the injection syringe. The system is allowed to equilibrate to a constant temperature.
- **Titration:** A series of small, precise injections of BAY-6035 are made into the SMYD3 solution.
- **Heat Measurement:** The heat change associated with each injection is measured.

- **Data Analysis:** The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to calculate K_d , n , ΔH , and ΔS .^[6] A typical experiment might involve 8 injections of 4 μL each at 180-second intervals.^[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte.

Methodology:

- **Chip Preparation:** SMYD3 protein is immobilized on the surface of a sensor chip (e.g., a streptavidin-coated chip for biotinylated protein). A reference channel is prepared to subtract non-specific binding.
- **Analyte Injection:** A solution of BAY-6035 at various concentrations is flowed over the sensor surface.
- **Binding Measurement:** The binding of BAY-6035 to the immobilized SMYD3 causes a change in the refractive index at the surface, which is detected in real-time and reported in response units (RU).
- **Kinetic Analysis:** The association rate (k_{on}) is measured during the injection phase, and the dissociation rate (k_{off}) is measured during the subsequent buffer flow phase.
- **Affinity Calculation:** The equilibrium dissociation constant (K_d) is calculated as k_{off} / k_{on} . The data is typically fitted to a 1:1 binding model.

Cellular Mechanistic Assay: MAP3K2 Methylation

This assay validates the on-target activity of BAY-6035 in a cellular environment by measuring the inhibition of SMYD3-mediated methylation of its substrate, MAP3K2.

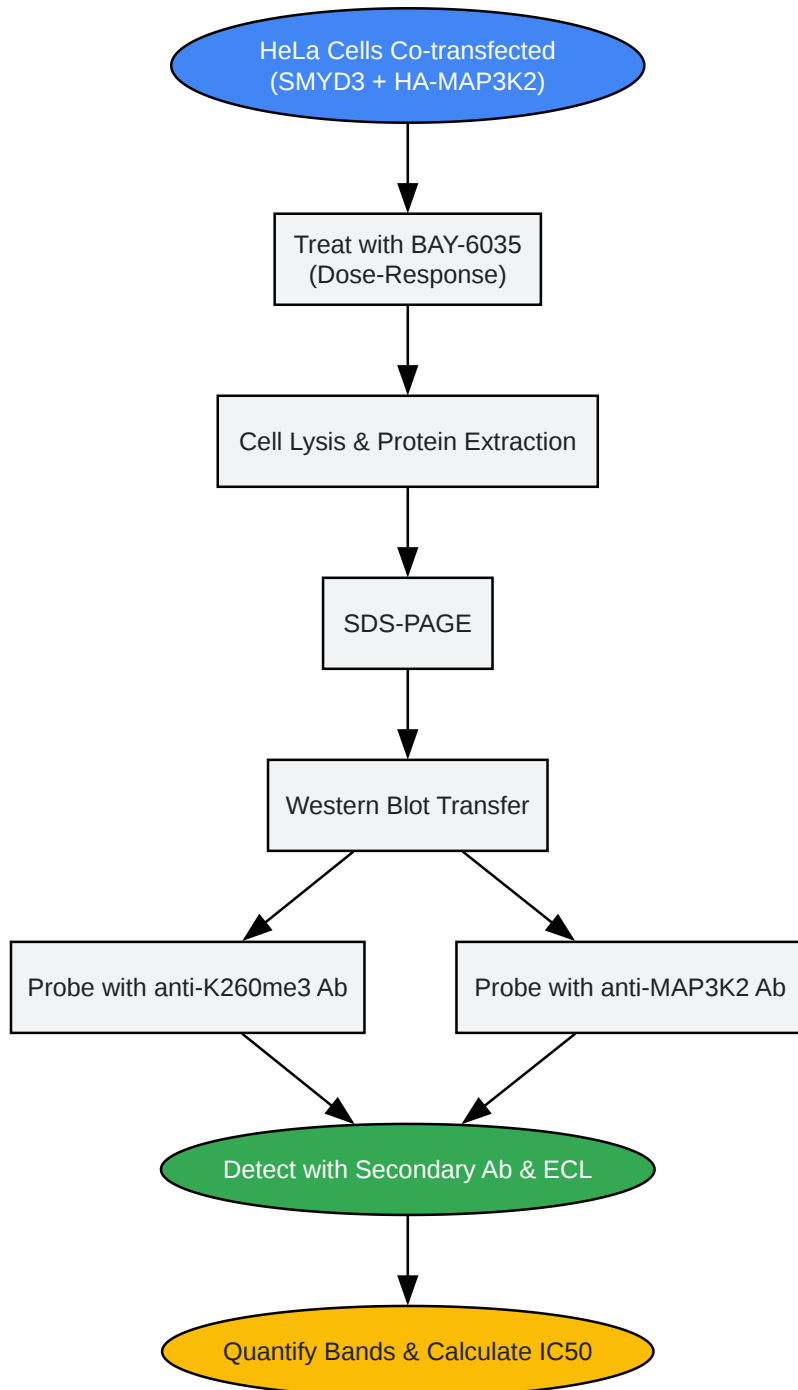
Methodology:

- **Cell Culture and Transfection:** HeLa cells are cultured and then co-transfected with plasmids expressing HA-tagged MAP3K2 and SMYD3.^[2]

- **Compound Treatment:** The transfected cells are treated with varying concentrations of BAY-6035 or a vehicle control (DMSO) for a specified period.
- **Cell Lysis:** The cells are harvested and lysed to extract total protein. A common lysis buffer is RIPA buffer supplemented with protease inhibitors.[8]
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard method like the BCA assay.[8]
- **Western Blotting:**
 - Equal amounts of protein from each sample are separated by size using SDS-PAGE.
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for tri-methylated lysine 260 of MAP3K2 (K260me3).[2]
 - A separate blot or a stripped and re-probed blot is incubated with a primary antibody against total MAP3K2 as a loading control.
 - The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - A chemiluminescent substrate is added, and the signal is detected.
- **Data Analysis:** The intensity of the K260me3-MAP3K2 band is normalized to the intensity of the total MAP3K2 band. The normalized values are plotted against the concentration of BAY-6035 to determine the cellular IC₅₀. [6]

Logical Relationship Diagram for Cellular Assay:

Cellular MAP3K2 Methylation Assay Logic

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Caption: Logical flow of the cellular assay to determine BAY-6035's effect on MAP3K2 methylation.

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